

# Edifoligide for Vein Graft Failure: A Comparative Analysis of Long-Term Outcomes

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## Compound of Interest

Compound Name: Edifoligide

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[City, State] – December 15, 2025 – A comprehensive review of the long-term outcomes of **Edifoligide**, an E2F transcription factor decoy investigated for the prevention of saphenous vein graft failure in coronary artery bypass graft (CABG) surgery, reveals no significant benefit over placebo in improving clinical outcomes or preventing graft failure at five years. This guide provides a detailed comparison of **Edifoligide** with current standard-of-care treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Executive Summary

**Edifoligide**, a novel gene-based therapy, was developed to inhibit neointimal hyperplasia, a primary driver of vein graft stenosis and failure. The pivotal clinical trial, the PROject of Ex-vivo Vein graft ENGINEERING via Transfection IV (PREVENT IV), provided extensive data on its long-term efficacy and safety. This guide synthesizes the 5-year follow-up data from PREVENT IV and compares it with the established long-term outcomes of standard medical management, which primarily consists of antiplatelet and lipid-lowering therapies. The evidence indicates that while **Edifoligide** was well-tolerated, it did not demonstrate superiority to placebo in preventing major adverse cardiac events. In contrast, standard-of-care therapies, such as aspirin and statins, have a substantial body of evidence supporting their role in improving long-term vein graft patency and patient outcomes.

# Edifoligide: Long-Term Outcomes from the PREVENT IV Trial

The PREVENT IV trial was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy of ex vivo treatment of saphenous vein grafts with **Edifoligide** in patients undergoing CABG. The 5-year follow-up of this trial is the most definitive source of data on the long-term outcomes of this treatment.

## Quantitative Data Summary

The following table summarizes the key 5-year clinical outcomes from the PREVENT IV trial, comparing the **Edifoligide**-treated group with the placebo group.

Outcome at 5 Years	Edifoligide Group (%)	Placebo Group (%)	Hazard Ratio (95% CI)	P-value
Composite Outcome (Death, MI, or Revascularization)	26.3	25.5	1.03 (0.89–1.18)	0.721
Death	11.7	10.7	-	-
Myocardial Infarction (MI)	2.3	3.2	-	-
Revascularization	14.1	13.9	-	-
Rehospitalization	61.6	62.5	-	-

Data sourced from the 5-year follow-up of the PREVENT IV trial.[\[1\]](#)[\[2\]](#)[\[3\]](#)

As the data clearly indicates, there were no statistically significant differences between the **Edifoligide** and placebo groups across a range of critical long-term clinical endpoints.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Standard of Care: Alternative Treatments and Their Long-Term Outcomes

The current standard of care for preventing saphenous vein graft failure post-CABG is multifaceted, focusing on medical management to mitigate the underlying atherosclerotic disease process and prevent thrombosis.

### Antiplatelet Therapy

Aspirin is the cornerstone of antiplatelet therapy following CABG.[4] Dual antiplatelet therapy (DAPT), typically with aspirin and a P2Y12 inhibitor like clopidogrel, may be considered in certain patient populations, such as those who have undergone off-pump CABG or have a recent acute coronary syndrome.[3]

### Lipid-Lowering Therapy

High-intensity statin therapy is recommended for all patients post-CABG to aggressively manage dyslipidemia, which is a major contributor to vein graft atherosclerosis.[3]

## Comparative Long-Term Outcomes of Standard of Care

The following table provides an overview of long-term saphenous vein graft patency rates with standard medical management, compiled from various studies. It is important to note that these are not from direct head-to-head trials with **Edifoligide** but represent the expected outcomes with current best practices.

Treatment	Time Point	Vein Graft Patency Rate (%)
Aspirin	1 Year	~85-94%
Aspirin	3 Years	~80-83%
Statin Therapy	1-10 Years	Significantly improved patency compared to no statin
No Medical Therapy (for comparison)	10 Years	~50-60%

Data compiled from multiple sources on standard post-CABG care.

## Experimental Protocols

### PREVENT IV Trial Methodology

- Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[5]
- Participants: 3,014 patients undergoing primary CABG with at least two planned saphenous vein grafts.[2][5]
- Intervention: Saphenous vein grafts were treated ex vivo for 10 minutes with either **Edifoligide** or a placebo solution using a pressure-mediated delivery system before implantation.[6]
- Primary Endpoint: A composite of death or vein graft failure (defined as  $\geq 75\%$  stenosis) at 12 to 18 months, assessed by angiography.[7]
- Long-Term Follow-up: Patients were followed for up to 5 years for clinical outcomes including death, myocardial infarction, and repeat revascularization.[1][2]

## Standard of Care Methodologies

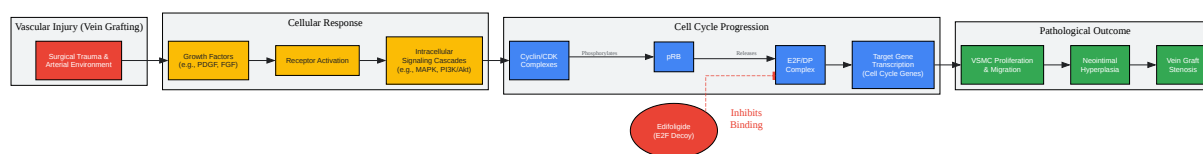
Studies evaluating standard of care therapies typically involve prospective or retrospective analyses of large patient cohorts undergoing CABG. Key methodological aspects include:

- Patient Population: Patients undergoing CABG with saphenous vein grafts.
- Intervention: Prescription of antiplatelet agents (e.g., aspirin 81-325 mg daily) and high-intensity statins (e.g., atorvastatin 40-80 mg or rosuvastatin 20-40 mg daily) initiated perioperatively and continued long-term.[3]
- Outcome Measures: Vein graft patency assessed by angiography or other imaging modalities at various follow-up intervals, and long-term clinical outcomes such as major adverse cardiovascular events (MACE).

## Mechanism of Action and Experimental Workflows

## Edifoligide Signaling Pathway

**Edifoligide** is a transcription factor decoy designed to inhibit the activity of E2F transcription factors. E2F plays a crucial role in the cell cycle progression of vascular smooth muscle cells, a key event in the development of neointimal hyperplasia.

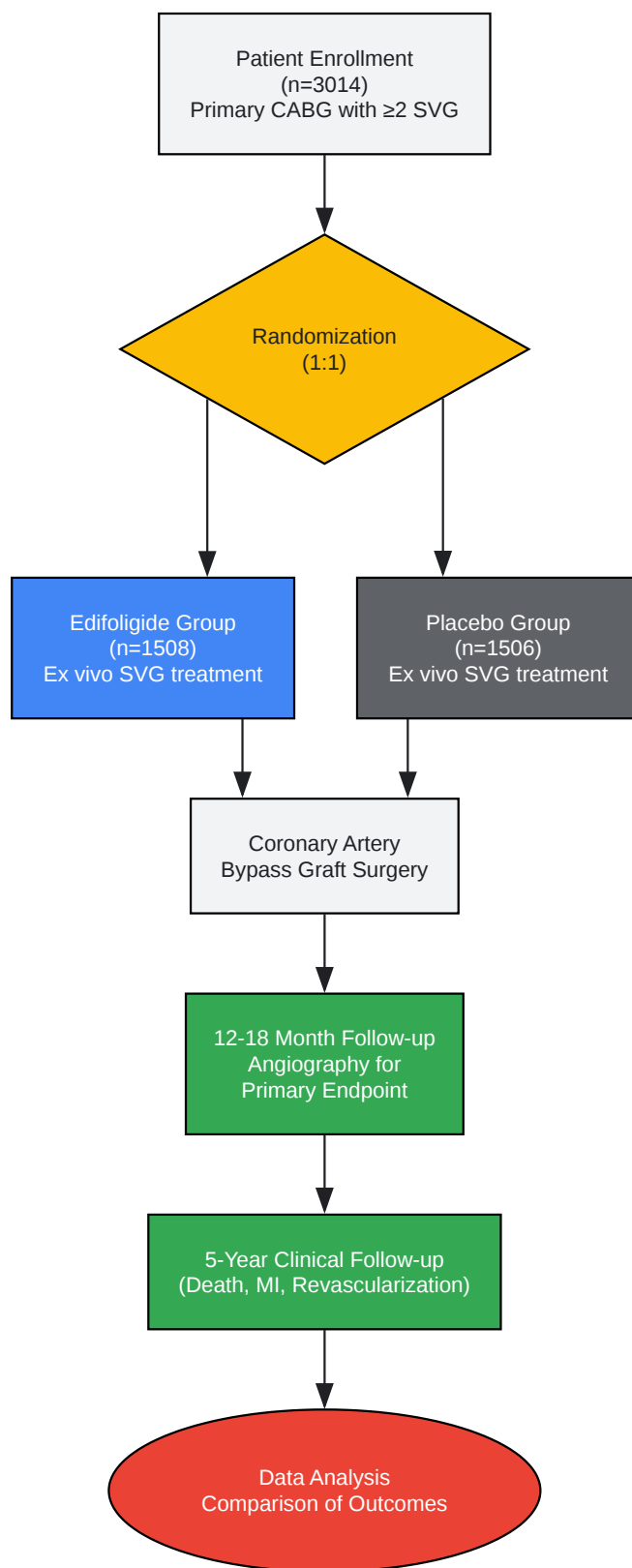


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Caption: **Edifoligide**'s intended mechanism of action to prevent neointimal hyperplasia.

## PREVENT IV Experimental Workflow

The following diagram illustrates the key stages of the PREVENT IV clinical trial.



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